1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Description
This compound belongs to the tricyclic imidazo[2,1-a]isoindol-5-one class, characterized by a fused imidazole and isoindolone core. The 4-methylbenzoyl and phenyl substituents at positions 1 and 9b, respectively, influence its electronic and steric properties.
Properties
IUPAC Name |
1-(4-methylbenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-11-13-18(14-12-17)22(27)25-15-16-26-23(28)20-9-5-6-10-21(20)24(25,26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTCERRWJDEQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to understand its therapeutic implications.
The compound belongs to the class of imidazoisoindoles, characterized by a fused imidazole and isoindole structure. Its molecular formula is with a molecular weight of approximately 290.36 g/mol. The compound is typically crystalline and exhibits limited solubility in water but is soluble in organic solvents.
Anticancer Properties
Research indicates that derivatives of imidazoisoindoles exhibit significant anticancer activity. For instance, a study demonstrated that related compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, compounds with similar structures have shown promising results against colorectal cancer cells, with IC50 values indicating potent activity at low concentrations (e.g., 0.12 μM) .
The primary mechanism through which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cancer cell growth and survival. Studies have suggested that it may act as an inhibitor of β-catenin signaling pathways, which are crucial in many cancers . Additionally, it may affect the expression of genes related to cell cycle regulation and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution properties. It has been noted to cross the blood-brain barrier effectively, which is critical for targeting central nervous system malignancies . Metabolic studies indicate that it may undergo biotransformation via cytochrome P450 enzymes, influencing its efficacy and safety profile .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one exhibit significant anticancer properties. For instance, studies have shown that imidazoisoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The presence of the imidazoisoindole structure appears to enhance membrane permeability, leading to increased susceptibility of microbial cells to these compounds .
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique reactivity allows for the formation of various derivatives through functional group transformations. For example, it can be used in the synthesis of tetrasubstituted pyrrole derivatives which are significant in drug development and materials science .
Photochemical Applications
The compound's ability to undergo photochemical reactions makes it suitable for applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancer cells upon light activation. The imidazoisoindole framework may enhance the efficacy of PDT agents by improving their light absorption properties .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of this compound have been explored as components in polymer formulations. Their incorporation into polymer matrices can improve thermal stability and mechanical properties. The unique electronic characteristics of the imidazoisoindole structure may also impart desirable optical properties to the resulting materials .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Structural Features and Bioactivity
*Inference from pyrrolo analogs (), where solubility is compromised by fused rings.
Impact of Substituents
- Electron-Withdrawing Groups (e.g., 4-Fluorobenzoyl) : Enhance antiviral potency and pharmacokinetics (e.g., Compound 1a’s high bioavailability) .
- Aromatic Substitutions : 4-Chlorophenyl improves target binding in RSV fusion inhibitors, while phenyl or p-tolyl groups may reduce steric hindrance .
- Reduction of Ketone to Alcohol : Converts antiviral activity to appetite suppression, highlighting the critical role of the ketone in viral targeting .
Heterocycle Core Modifications
- Imidazo vs. Pyrrolo Cores :
- Imidazo derivatives (e.g., RSV inhibitors) show specificity for viral glycoproteins, whereas pyrrolo analogs (e.g., chlorizidine) exhibit cytotoxicity, likely due to divergent electronic profiles .
- Pyrrolo systems () face solubility challenges, whereas imidazo cores with hydrophilic substituents (e.g., 8-position nitrogen in ) improve logD and aqueous solubility .
Q & A
Q. What spectroscopic methods are most reliable for confirming the structural identity of this compound?
Structural confirmation requires a multi-technique approach:
- 1H/13C NMR : Assign chemical shifts to verify the imidazo-isoindolone core and substituents (e.g., 4-methylbenzoyl group). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and aromatic C-H vibrations .
- Mass Spectrometry (ESI-MS) : Validate molecular weight via [M+H]+ or [M+Na]+ ions, ensuring no fragmentation contradicts the proposed structure .
Q. What synthetic routes are documented for imidazo[2,1-a]isoindol-5-one derivatives?
- Intramolecular cyclization : Use palladium-catalyzed C-H activation to form the fused imidazo-isoindolone ring, as demonstrated for structurally related compounds (yield optimization via ligand selection and temperature control) .
- Multi-step condensation : React α-ketoamides with phenylacetylenes under basic conditions, followed by cyclization with POCl₃ or polyphosphoric acid .
Q. How can crystallization conditions be optimized for this compound?
- Solvent screening : Test polar aprotic solvents (e.g., dioxane, DMF) and mixed systems (e.g., ethanol/water) to improve crystal quality. Evidence from similar compounds shows dioxane yields stable crystals suitable for X-ray diffraction .
- Temperature gradient : Slow cooling from reflux temperature enhances crystal lattice formation .
Advanced Research Questions
Q. How to resolve contradictory NMR data for this compound’s stereoisomers?
- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish axial/equatorial protons in the tetrahydroisoindole ring .
- Chiral shift reagents : Add Eu(fod)₃ to split enantiomeric signals in 1H NMR, particularly for the 9b-phenyl substituent .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Catalyst optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to reduce oxidative side products in C-H activation steps .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 120°C) to suppress decomposition of sensitive intermediates .
Q. How to design a robust pharmacological assay for this compound’s bioactivity?
- In vitro testing : Use a split-plot design (as in ) to evaluate dose-response relationships across multiple cell lines, controlling for batch effects via randomized blocks .
- Target engagement assays : Employ fluorescence polarization or SPR to measure binding affinity to proposed targets (e.g., kinase domains) .
Q. What methodologies assess the environmental fate of this compound?
- OECD 308 guideline : Study aerobic/anaerobic degradation in water-sediment systems over 60 days, quantifying metabolites via LC-HRMS .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular topology descriptors .
Q. How to computationally model this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with flexible ligand docking to account for conformational changes in the imidazo-isoindolone core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What stability-indicating assays are suitable for formulation studies?
Q. How to separate and characterize diastereomers formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
